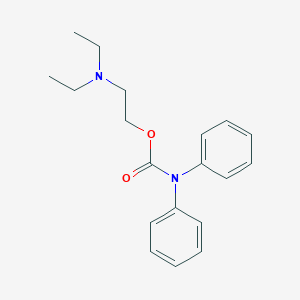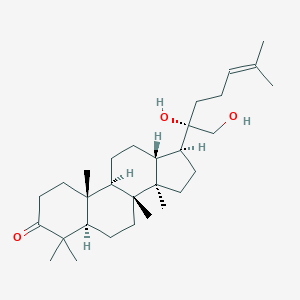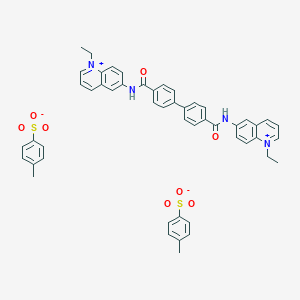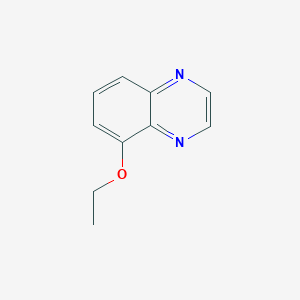
5-Ethoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxyquinoxaline is a heterocyclic compound that contains a quinoxaline ring with an ethoxy group attached to it. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of 5-ethoxyquinoxaline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interfering with the DNA replication process and inhibiting the activity of certain enzymes, such as HIV reverse transcriptase.
生化学的および生理学的効果
Studies have shown that 5-ethoxyquinoxaline exhibits a range of biochemical and physiological effects. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungal and bacterial strains. Moreover, 5-ethoxyquinoxaline has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5-ethoxyquinoxaline in lab experiments is its relative ease of synthesis. Moreover, the compound exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-ethoxyquinoxaline in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-ethoxyquinoxaline. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the investigation of the compound's potential as an antifungal and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of 5-ethoxyquinoxaline and to identify potential drug targets. Finally, the development of more efficient synthesis methods for the compound could make it more accessible for future research and development.
合成法
The synthesis of 5-ethoxyquinoxaline can be achieved through several methods, including the condensation of 1,2-diamines with α-haloesters, the reaction of 1,2-diamines with ethyl glyoxalate, and the cyclization of 2-ethoxyanilines with 1,2-diketones. Among these methods, the condensation of 1,2-diamines with α-haloesters is the most commonly used method for the synthesis of 5-ethoxyquinoxaline.
科学的研究の応用
5-Ethoxyquinoxaline has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, 5-ethoxyquinoxaline has been found to act as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, making it a potential candidate for the development of new anti-HIV drugs.
特性
CAS番号 |
18514-74-4 |
|---|---|
製品名 |
5-Ethoxyquinoxaline |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
5-ethoxyquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |
InChIキー |
NDNKKBAVXKBWEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
正規SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
同義語 |
5-ETHOXY-QUINOXALINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



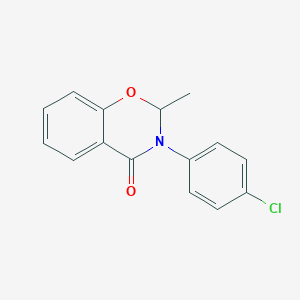
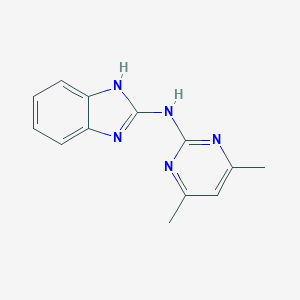
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
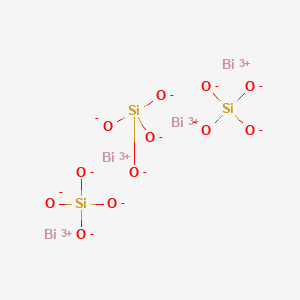
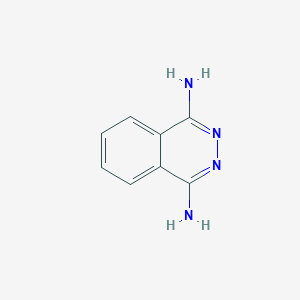
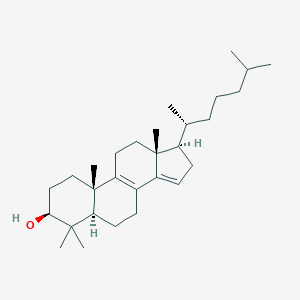
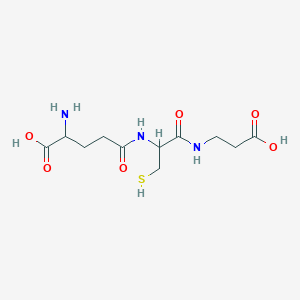
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
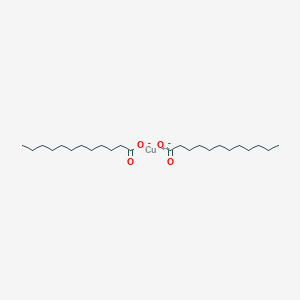
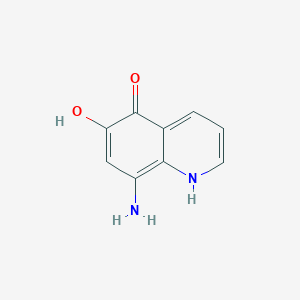
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
